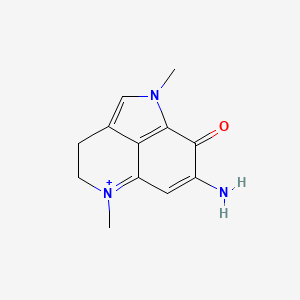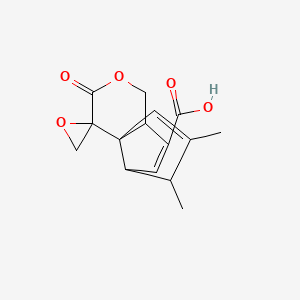
9,9-二甲基-9,10-二氢吖啶
描述
“9,9-Dimethyl-9,10-dihydroacridine” is a chemical compound with the molecular formula C15H15N . It is also known by other names such as 9,9-Dimethylacridan and 9,9-dimethyl-10H-acridine . It has a molecular weight of 209.29 g/mol .
Synthesis Analysis
Two novel luminogens (PIO-α-DMAc and PIO-β-DMAc) consisting of 9,9-dimethyl-9,10-dihydroacridine and phosphoindole oxide were synthesized and systemically characterized . Their crystal structures, thermal stabilities, electronic structures, and electrochemical behaviors were studied . Another study describes the synthesis of copolymers comprised of TTT acceptor and 9,9-dimethyl-9,10-dihydroacridine donor monomers by ring-opening polymerization .
Molecular Structure Analysis
The molecular structure of 9,9-Dimethyl-9,10-dihydroacridine can be represented by the InChI code 1S/C15H15N/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10,16H,1-2H3 . The compound has a single hydrogen bond donor count and a XLogP3-AA value of 4.3 .
Chemical Reactions Analysis
The compound has been used in the synthesis of novel luminogens for application in organic light-emitting diodes (OLEDs) . It has also been used in the synthesis of copolymers exhibiting through-space charge transfer (TSCT) between donor and acceptor monomers .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.29 g/mol . It has a high thermal stability, with a 5% weight loss temperature of 314°C . The compound exhibits emission from the intramolecular charge transfer state, manifested by positive solvatochromism .
科学研究应用
Organic Light Emitting Diodes (OLEDs)
9,9-Dimethyl-9,10-dihydroacridine: has been utilized in the development of OLEDs due to its ability to exhibit Thermally Activated Delayed Fluorescence (TADF) . This property is crucial for enhancing the efficiency of OLEDs, as it allows for the harvesting of both singlet and triplet excitons. The derivatives of this compound have shown high thermal stability and emission in the range of 534–609 nm , which is beneficial for creating devices with a broad spectrum of colors .
Photophysical Mechanism Study
The compound’s derivatives have been synthesized and studied for their electronic, photophysical, and electrochemical properties. These studies are essential for understanding the intramolecular charge transfer and positive solvatochromism exhibited by these compounds, which are key factors in designing advanced photophysical mechanisms .
High-Performance TADF Materials
In the context of polymers, 9,9-Dimethyl-9,10-dihydroacridine has been incorporated as a donor monomer in copolymers that exhibit through-space charge transfer (TSCT) TADF . These materials are promising for applications requiring high-performance TADF, such as in advanced display technologies .
Non-Conjugated Polymers
The compound has been used in the synthesis of non-conjugated polymers through ring-opening polymerization. These polymers, with molecular weights up to 68.0 kDa , show potential for applications where blue-green TSCT TADF is advantageous, like in sensors or bioimaging .
Molecular Design for Emission States
9,9-Dimethyl-9,10-dihydroacridine: is part of molecular designs that aim to combine the advantages of instantaneous fluorescence and TADF into a single emitter. This approach is significant for creating efficient and stable light-emitting materials .
Aggregation-Induced Emission (AIE)
This compound has also been explored for its Aggregation-Induced Emission (AIE) properties. AIE-active materials are sought after for their diverse applications, particularly in the field of OLEDs, where they can contribute to improved device efficiency and stability .
作用机制
Target of Action
The primary target of 9,9-Dimethyl-9,10-dihydroacridine is DNA . The compound interacts with DNA through a process known as intercalation . This process involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA double helix .
Mode of Action
The mode of action of 9,9-Dimethyl-9,10-dihydroacridine primarily involves DNA intercalation . The compound’s planar structure allows it to insert itself between the base pairs of the DNA double helix . This intercalation can disrupt the normal functioning of DNA and related enzymes, leading to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by 9,9-Dimethyl-9,10-dihydroacridine are primarily those involving DNA and related enzymes . By intercalating into DNA, the compound can disrupt the normal functioning of these enzymes, potentially leading to a variety of downstream effects .
Result of Action
The result of the action of 9,9-Dimethyl-9,10-dihydroacridine is primarily the disruption of normal DNA function . By intercalating into DNA, the compound can disrupt the normal functioning of DNA and related enzymes . This can lead to a variety of downstream effects, potentially including the inhibition of cell growth and division .
Action Environment
The action of 9,9-Dimethyl-9,10-dihydroacridine can be influenced by various environmental factors. For example, the compound’s luminescent properties can be affected by the presence of other molecules, such as those found in organic light-emitting diodes (OLEDs) . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and light exposure .
安全和危害
属性
IUPAC Name |
9,9-dimethyl-10H-acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQNGYLWKBMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064185 | |
| Record name | Acridine, 9,10-dihydro-9,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6267-02-3 | |
| Record name | 9,9-Dimethyl-9,10-dihydroacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6267-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,9-Dimethylcarbazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006267023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,9-DIMETHYLACRIDAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acridine, 9,10-dihydro-9,9-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acridine, 9,10-dihydro-9,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydro-9,9-dimethylacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,9-DIMETHYLCARBAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOD9JH3PHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 9,9-Dimethyl-9,10-dihydroacridine?
A1: The molecular formula of 9,9-Dimethyl-9,10-dihydroacridine is C15H15N, and its molecular weight is 209.29 g/mol.
Q2: Are there any characteristic spectroscopic features of DMAC?
A2: DMAC derivatives often exhibit characteristic absorption and emission spectra, which can be influenced by the attached acceptor unit and solvent polarity [, , ]. Theoretical calculations like density functional theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to analyze and predict these spectroscopic properties [, , , ].
Q3: Is DMAC thermally stable?
A3: DMAC derivatives generally show high thermal stability. For example, compounds incorporating DMAC as a donor unit have demonstrated 5% weight loss temperatures exceeding 300 °C [].
Q4: How does DMAC perform in thin films for OLED applications?
A4: DMAC derivatives have shown promising results as emitters in organic light-emitting diodes (OLEDs). They can be used in both doped and non-doped configurations [, , , , ]. Factors like molecular configuration and aggregation-induced emission (AIE) properties significantly influence the performance in thin films [, , ].
Q5: Are there any strategies to improve the stability of DMAC-based OLEDs?
A5: Research indicates that reducing the excited-state dipole moment of DMAC-based TADF emitters can improve device stability. For example, attaching a donor and acceptor at the 1- and N-positions of carbazole, respectively, resulted in a smaller excited-state dipole moment and enhanced operational lifetime compared to the 3- and N-substituted analog [].
Q6: How is computational chemistry employed in DMAC research?
A6: Computational methods like DFT and TD-DFT are extensively used to predict the electronic and optical properties of DMAC-based compounds. These calculations provide insights into energy levels, singlet-triplet energy gaps (ΔEST), and oscillator strengths, which are crucial for designing efficient TADF emitters [, , , ].
Q7: How does modifying the structure of DMAC affect its properties?
A7: Structural modifications of DMAC significantly impact its photophysical and electronic properties. For instance, introducing electron-withdrawing groups like fluorine or trifluoromethyl groups at the 2,7-positions of DMAC can fine-tune the donor strength and emission color of the resulting TADF emitters []. Similarly, changing the linking position of DMAC on a diphenylsulfone acceptor unit can influence the energy levels, minimize reorganization energy, and affect the emission color [].
Q8: How does the choice of acceptor unit impact the performance of DMAC-based TADF emitters?
A8: The acceptor unit plays a crucial role in determining the emission color and efficiency of DMAC-based TADF emitters. For example, using 2,3-dicyanopyrazino phenanthrene as an acceptor with DMAC yielded yellow to deep-red emissions, while diphenylethyne as an acceptor resulted in sky-blue emission [, ].
Q9: What is the impact of intramolecular hydrogen bonding in DMAC-based TADF emitters?
A9: Introducing intramolecular hydrogen bonding in DMAC-based TADF emitters can be beneficial. It can lead to reduced singlet-triplet energy splitting, suppressed non-radiative decay, and enhanced luminescence efficiency, ultimately improving the performance of solution-processed non-doped OLEDs [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



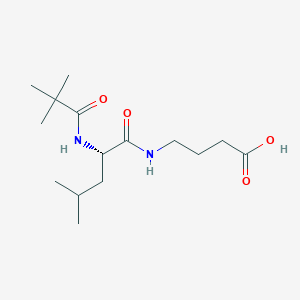

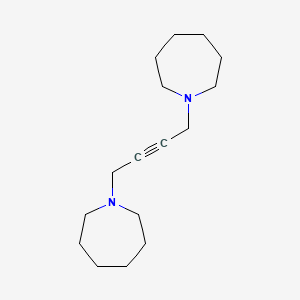
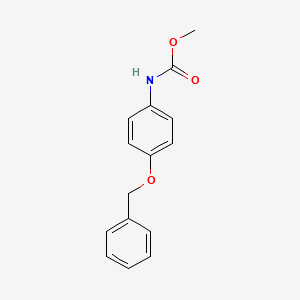
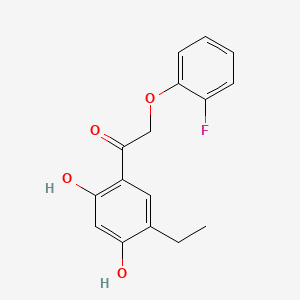
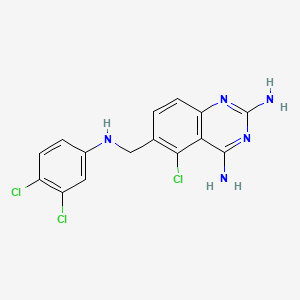
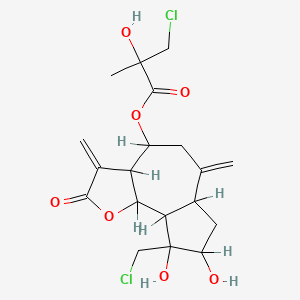

![8-(1H-indol-3-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B1200753.png)

![3-[3-(phenylthio)-1H-indol-2-yl]propanoic acid methyl ester](/img/structure/B1200755.png)

